![molecular formula C15H10Cl2N2OS B2373768 3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912759-57-0](/img/structure/B2373768.png)
3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
“3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” is a compound that has been studied for its potential anti-tubercular activity . It is a derivative of benzothiazole, a class of compounds known for their biological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving “3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” can be studied using various techniques. The compound’s reactivity can be influenced by factors such as the presence of the benzothiazole ring and the chloro and methyl substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” can be determined using various techniques. For instance, its melting point, solubility, and spectral properties can be analyzed .Scientific Research Applications
- Research Findings : A series of derivatives of this compound were synthesized and evaluated for anti-inflammatory activity. Among these, compounds with a methoxy group at the sixth position in the benzothiazole ring showed promising results. Specifically, compounds 8b and 9b demonstrated excellent COX-2 selectivity and inhibited albumin denaturation .
- Research Findings : Some derivatives of this compound were designed as topoisomerase I inhibitors. In vitro evaluations against human cancer cell lines showed potent cytotoxicity .
- Research Findings : A related compound demonstrated potent cytotoxicity against human tumor cell lines .
- Research Findings : Recent synthetic developments include benzothiazole-based anti-tubercular compounds. These molecules were compared with standard reference drugs .
Anti-Inflammatory Properties
Topoisomerase I Inhibition
Antimicrobial Activity
Antitumor and Cytotoxic Activity
Anti-Tubercular Compounds
Molecular Docking Studies
Mechanism of Action
Target of Action
The primary target of 3-chloro-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide, also known as Chlorantraniliprole, is the ryanodine receptor (RyR) . This receptor plays a crucial role in the regulation of intracellular calcium levels .
Mode of Action
Chlorantraniliprole acts by selectively activating the ryanodine receptor . It binds to the receptor, causing it to remain open and leading to a continuous release of stored calcium ions from the muscle cells into the cytoplasm . This disrupts normal cellular processes and leads to paralysis and death in insects .
Biochemical Pathways
The activation of the ryanodine receptor by Chlorantraniliprole affects the calcium signaling pathway . The continuous release of calcium ions into the cytoplasm disrupts the balance of calcium in the cell, affecting various downstream processes that rely on calcium signaling .
Result of Action
The result of Chlorantraniliprole’s action is the disruption of normal cellular processes in insects, leading to paralysis and death . By continuously activating the ryanodine receptor, Chlorantraniliprole causes an imbalance in intracellular calcium levels, which disrupts essential cellular functions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-5-6-11(17)13-12(8)18-15(21-13)19-14(20)9-3-2-4-10(16)7-9/h2-7H,1H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOPGDZBNHZJOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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